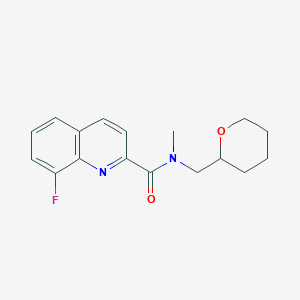

N-(5-benzyl-1,3,4-thiadiazol-2-yl)butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of thiadiazole derivatives, including compounds similar to N-(5-benzyl-1,3,4-thiadiazol-2-yl)butanamide, typically involves cyclization reactions of thiosemicarbazides or thiohydrazides in the presence of suitable catalysts, such as manganese(II) salts. These reactions lead to the formation of 1,3,4-thiadiazole rings through the loss of water (H2O) or hydrogen sulfide (H2S) molecules. For instance, derivatives incorporating benzothiazole groups have shown potent activity in various biological assays due to this synthesis strategy (Dani et al., 2013).

Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives, including this compound, is characterized by intramolecular and intermolecular hydrogen bonding. These structural features are crucial for the compound's stability and biological activity. X-ray crystallography and Density Functional Theory (DFT) studies help in understanding the geometry and electronic properties of these compounds, indicating their stability and potential interaction mechanisms with biological targets (Dani et al., 2013).

Chemical Reactions and Properties

Compounds within the 1,3,4-thiadiazole family, including this compound, engage in various chemical reactions, such as acetylation and chloroacetylation, that alter their chemical properties and biological activities. These reactions are fundamental for the development of new derivatives with enhanced or specific biological activities (Joshi et al., 1986).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility, melting point, and crystalline structure, are essential for their formulation and application in various fields. These properties are influenced by the compound's molecular structure and can be studied using techniques like single crystal X-ray diffraction and spectroscopic methods (Wawrzycka-Gorczyca et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological molecules, are critical for the application of this compound derivatives in medicinal chemistry and other areas. Molecular docking and biological evaluation studies provide insights into the compound's potential as a bioactive agent, demonstrating interactions with various enzymes and biological targets (Pavlova et al., 2022).

Wirkmechanismus

The mechanism of action of “N-(5-benzyl-1,3,4-thiadiazol-2-yl)butanamide” would depend on its specific biological targets. Compounds containing a 1,3,4-thiadiazole ring have been reported to exhibit a wide range of biological activities, including antimicrobial, antitumor, and insecticidal activities .

Safety and Hazards

Zukünftige Richtungen

Future research on “N-(5-benzyl-1,3,4-thiadiazol-2-yl)butanamide” could focus on elucidating its specific biological activities and potential applications. This could involve in vitro and in vivo studies to determine its effects on various biological targets, as well as investigations into its mechanism of action .

Eigenschaften

IUPAC Name |

N-(5-benzyl-1,3,4-thiadiazol-2-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3OS/c1-2-6-11(17)14-13-16-15-12(18-13)9-10-7-4-3-5-8-10/h3-5,7-8H,2,6,9H2,1H3,(H,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSRDUVDTLWERHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NN=C(S1)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[2-(ethylamino)-6-methyl-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5608651.png)

![2-{4-[(1-butyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}ethanol](/img/structure/B5608655.png)

![4-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]-3-nitrobenzonitrile](/img/structure/B5608661.png)

![4-(4-ethyl-1-piperazinyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B5608662.png)

![(3S*,4R*)-1-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5608674.png)

![1-[6-(2-chloro-5-methylphenyl)pyridin-2-yl]ethanol](/img/structure/B5608689.png)

![1-(2-methoxyphenyl)-N-methyl-N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B5608722.png)